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For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of (S)-Lomedeucitinib's therapeutic potential against other

established treatments for moderate-to-severe plaque psoriasis. This document synthesizes

available clinical and preclinical data, outlines key experimental protocols for inhibitor

validation, and visualizes relevant biological pathways to support further research and

development in this area.

(S)-Lomedeucitinib (BMS-986322) is an investigational oral, selective inhibitor of Tyrosine

Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the

signaling pathways of several cytokines implicated in the pathogenesis of autoimmune and

inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons. By

selectively targeting TYK2, (S)-Lomedeucitinib aims to offer a targeted oral therapy with a

favorable safety profile compared to broader JAK inhibitors. It has completed a Phase 2 clinical

trial for the treatment of moderate-to-severe psoriasis (NCT05730725). While detailed results

from this trial are not yet publicly available, this guide provides a comparative framework using

data from the approved TYK2 inhibitor, Deucravacitinib, and other systemic therapies for

psoriasis.

Comparative Analysis of Psoriasis Therapies
To contextualize the potential of (S)-Lomedeucitinib, this section presents a comparative

overview of the efficacy and safety of current oral and biologic treatments for moderate-to-
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severe plaque psoriasis. The primary efficacy endpoint in most psoriasis clinical trials is the

Psoriasis Area and Severity Index (PASI), with PASI 75, PASI 90, and PASI 100 representing a

75%, 90%, and 100% reduction in the score from baseline, respectively.

Oral Therapies: A Comparative Overview
Oral treatments offer a convenient administration route for patients with moderate-to-severe

psoriasis. The following table summarizes the clinical efficacy of Deucravacitinib and

Apremilast, another oral therapy with a different mechanism of action.

Treatment
(Mechanism)

Trial
PASI 75
Response
Rate (Week 16)

PASI 90
Response
Rate (Week 16)

Key Adverse
Events

Deucravacitinib

(TYK2 inhibitor)

POETYK PSO-

1[1][2][3]
58.4%[3]

Not Reported in

Snippet

Nasopharyngitis,

upper respiratory

tract infection[3]

POETYK PSO-

2[2][4][5]
53.0%[4]

Not Reported in

Snippet

Low rates of

serious adverse

events[4]

Apremilast

(PDE4 inhibitor)

POETYK PSO-

1[1][2][3]
35.1%[3]

Not Reported in

Snippet

Diarrhea,

nausea,

headache[4]

POETYK PSO-

2[2][4][5]
40.2%[2]

Not Reported in

Snippet

Diarrhea,

nausea,

headache[4]

Placebo
POETYK PSO-

1[1][2][3]
12.7%[3]

Not Reported in

Snippet

Similar rates of

adverse events

to active

treatments[1]

POETYK PSO-

2[2][4][5]
9.4%[4]

Not Reported in

Snippet

Similar rates of

adverse events

to active

treatments[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35820547/
https://news.bms.com/news/details/2021/Bristol-Myers-Squibb-Presents-Positive-Data-from-Two-Pivotal-Phase-3-Psoriasis-Studies-Demonstrating-Superiority-of-Deucravacitinib-Compared-to-Placebo-and-Otezla-apremilast/default.aspx
https://psoriasiscouncil.org/commentaries/deucravacitinib-versus-placebo-apremilast/
https://psoriasiscouncil.org/commentaries/deucravacitinib-versus-placebo-apremilast/
https://psoriasiscouncil.org/commentaries/deucravacitinib-versus-placebo-apremilast/
https://news.bms.com/news/details/2021/Bristol-Myers-Squibb-Presents-Positive-Data-from-Two-Pivotal-Phase-3-Psoriasis-Studies-Demonstrating-Superiority-of-Deucravacitinib-Compared-to-Placebo-and-Otezla-apremilast/default.aspx
https://www.pharmacytimes.com/view/deucravacitinib-found-superior-to-apremilast-in-treating-plaque-psoriasis
https://www.clinicaltrialsarena.com/news/bms-deucravacitinib-psoriasis-study/
https://www.pharmacytimes.com/view/deucravacitinib-found-superior-to-apremilast-in-treating-plaque-psoriasis
https://www.pharmacytimes.com/view/deucravacitinib-found-superior-to-apremilast-in-treating-plaque-psoriasis
https://pubmed.ncbi.nlm.nih.gov/35820547/
https://news.bms.com/news/details/2021/Bristol-Myers-Squibb-Presents-Positive-Data-from-Two-Pivotal-Phase-3-Psoriasis-Studies-Demonstrating-Superiority-of-Deucravacitinib-Compared-to-Placebo-and-Otezla-apremilast/default.aspx
https://psoriasiscouncil.org/commentaries/deucravacitinib-versus-placebo-apremilast/
https://psoriasiscouncil.org/commentaries/deucravacitinib-versus-placebo-apremilast/
https://www.pharmacytimes.com/view/deucravacitinib-found-superior-to-apremilast-in-treating-plaque-psoriasis
https://news.bms.com/news/details/2021/Bristol-Myers-Squibb-Presents-Positive-Data-from-Two-Pivotal-Phase-3-Psoriasis-Studies-Demonstrating-Superiority-of-Deucravacitinib-Compared-to-Placebo-and-Otezla-apremilast/default.aspx
https://www.pharmacytimes.com/view/deucravacitinib-found-superior-to-apremilast-in-treating-plaque-psoriasis
https://www.clinicaltrialsarena.com/news/bms-deucravacitinib-psoriasis-study/
https://news.bms.com/news/details/2021/Bristol-Myers-Squibb-Presents-Positive-Data-from-Two-Pivotal-Phase-3-Psoriasis-Studies-Demonstrating-Superiority-of-Deucravacitinib-Compared-to-Placebo-and-Otezla-apremilast/default.aspx
https://www.pharmacytimes.com/view/deucravacitinib-found-superior-to-apremilast-in-treating-plaque-psoriasis
https://pubmed.ncbi.nlm.nih.gov/35820547/
https://news.bms.com/news/details/2021/Bristol-Myers-Squibb-Presents-Positive-Data-from-Two-Pivotal-Phase-3-Psoriasis-Studies-Demonstrating-Superiority-of-Deucravacitinib-Compared-to-Placebo-and-Otezla-apremilast/default.aspx
https://psoriasiscouncil.org/commentaries/deucravacitinib-versus-placebo-apremilast/
https://psoriasiscouncil.org/commentaries/deucravacitinib-versus-placebo-apremilast/
https://pubmed.ncbi.nlm.nih.gov/35820547/
https://news.bms.com/news/details/2021/Bristol-Myers-Squibb-Presents-Positive-Data-from-Two-Pivotal-Phase-3-Psoriasis-Studies-Demonstrating-Superiority-of-Deucravacitinib-Compared-to-Placebo-and-Otezla-apremilast/default.aspx
https://www.pharmacytimes.com/view/deucravacitinib-found-superior-to-apremilast-in-treating-plaque-psoriasis
https://www.clinicaltrialsarena.com/news/bms-deucravacitinib-psoriasis-study/
https://www.pharmacytimes.com/view/deucravacitinib-found-superior-to-apremilast-in-treating-plaque-psoriasis
https://www.pharmacytimes.com/view/deucravacitinib-found-superior-to-apremilast-in-treating-plaque-psoriasis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Long-term data from the POETYK PSO long-term extension trial demonstrated sustained

efficacy for Deucravacitinib, with PASI 75 and PASI 90 response rates of 71.7% and 47.5%,

respectively, after four years of continuous treatment. The safety profile remained consistent

with no new signals identified[6].

Biologic Therapies: A High-Efficacy Benchmark
Biologic therapies, administered via injection or infusion, have set a high bar for efficacy in the

treatment of moderate-to-severe psoriasis. The following table summarizes the performance of

several leading biologics targeting different cytokine pathways.

Treatment
(Mechanism)

Trial(s)

PASI 75
Response
Rate (Week 12-
16)

PASI 90
Response
Rate (Week 12-
16)

PASI 100
Response
Rate (Week 12-
16)

Guselkumab (IL-

23 inhibitor)

VOYAGE 1 &

2[7]

~85% (Week 16)

[8]

70.0-73.3%

(Week 16)[7]

Not Reported in

Snippet

Risankizumab

(IL-23 inhibitor)
UltIMMa-1 & 2[9]

89% (Week 16)

[9]

73-75.3% (Week

16)[9]

47% (Week 16)

[9]

Ixekizumab (IL-

17A inhibitor)

UNCOVER-2 &

3[10][11]

82.6-89.1%

(Week 12)[10]

68-71% (Week

12)[11]

35-41% (Week

12)[11]

Long-term studies have demonstrated the sustained efficacy of these biologics. For instance, a

high proportion of patients treated with Ixekizumab maintained PASI 75, 90, and 100 responses

through four years[12]. Similarly, long-term data for Guselkumab showed that nearly 83% of

patients maintained a PASI 90 response at three years[8].

In Vitro Selectivity of TYK2 Inhibition
A key therapeutic advantage of selective TYK2 inhibitors like (S)-Lomedeucitinib is their

targeted mechanism of action, which is hypothesized to minimize off-target effects associated

with broader JAK inhibition. While specific in vitro selectivity data for (S)-Lomedeucitinib is not

yet published, data for the structurally similar Deucravacitinib illustrates the principle of TYK2

selectivity.
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Compound TYK2 IC₅₀ (nM) JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM)

Deucravacitinib
Data not

available
>10,000 >10,000 >10,000

Note: Data for Deucravacitinib's minimal activity against JAK1/2/3 is from in vitro kinase binding

assays. Specific IC₅₀ values were not provided in the search results.

Experimental Protocols
Validating the therapeutic potential of a TYK2 inhibitor involves a series of in vitro and cell-

based assays to determine its potency, selectivity, and mechanism of action. Below are

detailed methodologies for key experiments.

TYK2 Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound

against TYK2 kinase activity.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The

luminescence signal is inversely proportional to the amount of ADP, and therefore, directly

proportional to the kinase activity.

Materials:

Recombinant human TYK2 enzyme

TYK2 substrate (e.g., Poly (4:1 Glu, Tyr))

ATP

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5 mM MnCl₂, 0.1mg/mL BSA,

50µM DTT)[13]

Test compound (e.g., (S)-Lomedeucitinib)

ADP-Glo™ Kinase Assay Kit (Promega)
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384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 384-well plate, add the test compound, recombinant TYK2 enzyme, and substrate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the vehicle

control and determine the IC₅₀ value using non-linear regression analysis.

Cellular STAT Phosphorylation Assay (Western Blot)
Objective: To assess the ability of a TYK2 inhibitor to block cytokine-induced phosphorylation of

downstream STAT proteins in a cellular context.

Principle: Cytokine stimulation of cells leads to TYK2-mediated phosphorylation of STAT

proteins. Western blotting is used to detect the levels of phosphorylated STAT (pSTAT) and

total STAT. A reduction in the pSTAT/total STAT ratio in the presence of the inhibitor indicates

target engagement and functional inhibition of the pathway.

Materials:

Human cell line expressing TYK2 and relevant cytokine receptors (e.g., NK-92, Jurkat)
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Cell culture medium and supplements

Cytokine for stimulation (e.g., IL-12, IFN-α)

Test compound (e.g., (S)-Lomedeucitinib)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like GAPDH)

HRP-conjugated secondary antibody

ECL substrate and imaging system

Procedure:

Culture cells to the desired density.

Starve cells in low-serum medium for a few hours to reduce basal signaling.

Pre-incubate cells with serial dilutions of the test compound or vehicle (DMSO) for 1-2 hours.

Stimulate the cells with the appropriate cytokine for a short period (e.g., 30 minutes).

Wash the cells with ice-cold PBS and lyse them.

Quantify the protein concentration of the cell lysates using a BCA assay.

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and then incubate with the primary antibody against the phosphorylated

STAT protein overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe for total STAT and a loading control.

Quantify the band intensities and calculate the ratio of pSTAT to total STAT. Determine the

IC₅₀ of the inhibitor.

Cytokine Release Assay (Luminex Multiplex Assay)
Objective: To measure the effect of a TYK2 inhibitor on the production and secretion of multiple

cytokines from immune cells.

Principle: This assay uses color-coded magnetic beads coated with specific capture antibodies

for different cytokines. The beads are incubated with cell culture supernatants, and the

captured cytokines are detected with biotinylated detection antibodies and a streptavidin-

phycoerythrin (PE) reporter. A Luminex instrument identifies each bead and quantifies the

associated PE fluorescence, allowing for the simultaneous measurement of multiple cytokines.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells

Cell culture medium

Stimulant (e.g., LPS for monocytes, anti-CD3/CD28 for T cells)

Test compound (e.g., (S)-Lomedeucitinib)

MILLIPLEX MAP Human Cytokine/Chemokine magnetic bead panel kit (or similar)

Luminex 200™ or MAGPIX® system

Procedure:
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Isolate and culture immune cells.

Pre-incubate the cells with the test compound for 1-2 hours.

Stimulate the cells with the appropriate agent and incubate for a specified period (e.g., 24

hours).

Collect the cell culture supernatants.

Following the manufacturer's protocol for the Luminex kit, add the antibody-coupled

magnetic beads to a 96-well filter plate.

Wash the beads.

Add the cell culture supernatants and standards to the wells and incubate.

Wash the beads and add the detection antibody cocktail.

Wash the beads and add the streptavidin-PE.

Resuspend the beads in sheath fluid and acquire the data on a Luminex instrument.

Analyze the data using the instrument's software to determine the concentrations of each

cytokine in the samples.

Visualizing Key Pathways and Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams are

provided in the DOT language for Graphviz.
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Caption: TYK2 Signaling Pathway and Point of Inhibition.
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Caption: Experimental Workflow for STAT Phosphorylation Western Blot.
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Caption: Workflow for Multiplex Cytokine Release Assay.

Need Custom Synthesis?
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References

1. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis:
Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-
controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Bristol Myers Squibb - Bristol Myers Squibb Presents Positive Data from Two Pivotal
Phase 3 Psoriasis Studies Demonstrating Superiority of Deucravacitinib Compared to
Placebo and Otezla® (apremilast) [news.bms.com]

3. psoriasiscouncil.org [psoriasiscouncil.org]

4. pharmacytimes.com [pharmacytimes.com]

5. BMS’ deucravacitinib shows superiority in second psoriasis study [clinicaltrialsarena.com]

6. BMS reports four-year data from psoriasis treatment extension trial
[clinicaltrialsarena.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15613869?utm_src=pdf-body-img
https://www.benchchem.com/product/b15613869?utm_src=pdf-body-img
https://www.benchchem.com/product/b15613869?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35820547/
https://pubmed.ncbi.nlm.nih.gov/35820547/
https://pubmed.ncbi.nlm.nih.gov/35820547/
https://news.bms.com/news/details/2021/Bristol-Myers-Squibb-Presents-Positive-Data-from-Two-Pivotal-Phase-3-Psoriasis-Studies-Demonstrating-Superiority-of-Deucravacitinib-Compared-to-Placebo-and-Otezla-apremilast/default.aspx
https://news.bms.com/news/details/2021/Bristol-Myers-Squibb-Presents-Positive-Data-from-Two-Pivotal-Phase-3-Psoriasis-Studies-Demonstrating-Superiority-of-Deucravacitinib-Compared-to-Placebo-and-Otezla-apremilast/default.aspx
https://news.bms.com/news/details/2021/Bristol-Myers-Squibb-Presents-Positive-Data-from-Two-Pivotal-Phase-3-Psoriasis-Studies-Demonstrating-Superiority-of-Deucravacitinib-Compared-to-Placebo-and-Otezla-apremilast/default.aspx
https://psoriasiscouncil.org/commentaries/deucravacitinib-versus-placebo-apremilast/
https://www.pharmacytimes.com/view/deucravacitinib-found-superior-to-apremilast-in-treating-plaque-psoriasis
https://www.clinicaltrialsarena.com/news/bms-deucravacitinib-psoriasis-study/
https://www.clinicaltrialsarena.com/news/bms-psoriasis-extension-trial/
https://www.clinicaltrialsarena.com/news/bms-psoriasis-extension-trial/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Guselkumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC
[pmc.ncbi.nlm.nih.gov]

8. pharmasalmanac.com [pharmasalmanac.com]

9. dermnetnz.org [dermnetnz.org]

10. Clinical Efficacy and Safety of Ixekizumab for Treatment of Psoriasis | Actas Dermo-
Sifiliográficas [actasdermo.org]

11. Studies Show Psoriasis Patients Achieved Significant Levels of Skin Clearance and
Improved Quality of Life after 12 Weeks of Ixekizumab Treatment [prnewswire.com]

12. Ixekizumab sustains high level of efficacy and favourable safety profile over 4 years in
patients with moderate psoriasis: results from UNCOVER‐3 study - PMC
[pmc.ncbi.nlm.nih.gov]

13. cdn1.sinobiological.com [cdn1.sinobiological.com]

To cite this document: BenchChem. [Validating the Therapeutic Potential of (S)-
Lomedeucitinib: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15613869#validating-the-therapeutic-
potential-of-s-lomedeucitinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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